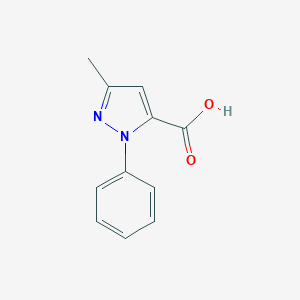

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

5-methyl-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWQEWCCJFUHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377778 | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1136-76-1 | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide for the Synthesis and Characterization of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

Abstract

This guide provides a comprehensive, field-proven methodology for the synthesis, purification, and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The synthetic strategy is rooted in the robust Knorr pyrazole synthesis, followed by a classic saponification reaction. Each experimental choice is rationalized, providing a deep understanding of the underlying chemical principles. The protocols are complemented by detailed characterization workflows, including spectroscopic and physical analyses, to ensure the structural integrity and purity of the final compound. This document is designed to be a self-validating resource, empowering researchers to confidently replicate and adapt these methods for their specific applications.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone in modern drug discovery.[4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Compounds incorporating the pyrazole moiety have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][5]

Specifically, pyrazole carboxylic acid derivatives are crucial building blocks in the synthesis of more complex bioactive molecules.[1][2] The target molecule of this guide, this compound (Molecular Formula: C₁₁H₁₀N₂O₂, Molecular Weight: 202.21 g/mol ), combines the stability of the N-phenyl pyrazole ring with the reactive handle of a carboxylic acid, making it a valuable intermediate for further chemical elaboration.

Strategic Approach to Synthesis

Retrosynthetic Rationale

Our synthetic strategy is devised from a two-step retrosynthetic analysis. The target carboxylic acid can be disconnected at the carboxyl C-O bond, pointing to an ester as its immediate precursor. This is a logical choice, as esters are generally more stable and easier to purify than the final acid. This precursor, an ethyl pyrazole-5-carboxylate, can be further disconnected via the Knorr pyrazole synthesis, a reliable and high-yielding cyclocondensation reaction.[4][6] The starting materials for this reaction are phenylhydrazine and ethyl acetoacetate, both of which are commercially available and cost-effective.

The Knorr Pyrazole Synthesis: A Mechanistic Overview

The Knorr synthesis is a classic method for forming pyrazole rings from the reaction of a hydrazine with a 1,3-dicarbonyl compound.[7][8] In our case, the reaction between phenylhydrazine and ethyl acetoacetate (a β-ketoester) proceeds via several key steps:

-

Condensation: The more nucleophilic nitrogen of phenylhydrazine attacks the highly electrophilic ketone carbonyl of ethyl acetoacetate. This is often catalyzed by a weak acid, such as acetic acid, which protonates the carbonyl oxygen to increase its electrophilicity.[6]

-

Hydrazone Formation: Following the initial attack, a molecule of water is eliminated to form a stable hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the ester carbonyl.

-

Aromatization: Elimination of an alcohol molecule (ethanol in this case) from the cyclic intermediate drives the formation of the stable, aromatic pyrazolone ring system.[6]

Synthesis and Characterization Workflow

The complete workflow, from starting materials to the fully characterized final product, is outlined below. This systematic process ensures both high yield and verifiable purity.

Caption: Overall workflow from synthesis to final product validation.

Experimental Protocols: Synthesis

Step 1: Knorr Synthesis of Ethyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate

This protocol is adapted from established Knorr reaction methodologies.[4][6]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Ethyl Acetoacetate | 130.14 | 13.0 g (12.7 mL) | 0.10 |

| Phenylhydrazine | 108.14 | 10.8 g (9.9 mL) | 0.10 |

| Glacial Acetic Acid | 60.05 | ~1 mL | Catalyst |

| Ethanol (95%) | 46.07 | 50 mL | Solvent |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (0.10 mol) and ethanol (50 mL).

-

Begin stirring and add phenylhydrazine (0.10 mol) dropwise to the solution. The addition should be controlled to manage any initial exotherm.

-

Add approximately 1 mL of glacial acetic acid to the mixture to catalyze the reaction.

-

Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes.

-

Once the starting materials are consumed, remove the heat source and allow the mixture to cool to room temperature.

-

Cool the flask further in an ice bath to induce crystallization of the intermediate product, which often precipitates as a pyrazolone tautomer.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol to remove residual impurities, and dry under vacuum. This intermediate is often used directly in the next step.

Step 2: Saponification to this compound

This procedure employs basic hydrolysis (saponification) to convert the synthesized ester into the desired carboxylic acid.[9]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles |

|---|---|---|---|

| Ethyl Pyrazole Intermediate | ~232.26 | ~0.10 mol | 1.0 eq |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.20 mol |

| Ethanol (95%) | 46.07 | 100 mL | Solvent |

| Water | 18.02 | 100 mL | Solvent |

| Hydrochloric Acid (conc.) | 36.46 | As needed | For acidification |

Procedure:

-

Place the crude ethyl pyrazole intermediate from Step 1 into a 500 mL round-bottom flask.

-

Prepare a solution of sodium hydroxide (0.20 mol) in a mixture of water (100 mL) and ethanol (100 mL). Add this solution to the flask.

-

Heat the mixture to reflux with stirring for 1-2 hours. The reaction involves the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon.[9]

-

After reflux, cool the reaction mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the ethanol.

-

Transfer the remaining aqueous solution to a beaker and cool it in an ice bath.

-

While stirring vigorously, slowly add concentrated hydrochloric acid dropwise. This crucial step protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the solution.[9] Monitor the pH with litmus or a pH meter, acidifying to a pH of ~2-3.

-

Collect the white precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

-

Dry the crude product in a vacuum oven at 60-70°C.

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. It leverages the principle that a compound's solubility in a given solvent increases with temperature.[10]

Protocol:

-

Solvent Selection: A mixed solvent system of ethanol and water is often effective for organic acids. The goal is to find a system where the compound is soluble when hot but sparingly soluble when cold.

-

Dissolution: Place the crude, dry carboxylic acid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

-

Precipitation: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Crystal Formation: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Complete Crystallization: Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of a cold ethanol/water mixture.

-

Drying: Dry the crystals under vacuum to obtain the final, purified this compound.

Characterization and Structural Elucidation

A multi-technique approach is essential to unambiguously confirm the structure and purity of the synthesized compound.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. researchgate.net [researchgate.net]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. jk-sci.com [jk-sci.com]

- 8. name-reaction.com [name-reaction.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jackwestin.com [jackwestin.com]

1H NMR and 13C NMR analysis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic Acid

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in pharmaceutical and materials science research. This guide provides a comprehensive technical overview of the principles and methodologies for the complete ¹H and ¹³C NMR spectral analysis of this compound, a representative substituted heterocyclic compound. We will explore the causality behind experimental choices, from solvent selection to the application of advanced 2D NMR techniques, to provide a self-validating framework for its structural characterization. This document is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR strategies to the analysis of complex small molecules.

Introduction: The Structural Significance of a Substituted Pyrazole

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The specific substitution pattern on the pyrazole ring dictates its physicochemical properties and biological activity. This compound combines several key structural features: an aromatic N-phenyl group, a C-methyl group, and a C-carboxylic acid group. Accurate and unambiguous structural confirmation is the bedrock of any research and development program. NMR spectroscopy provides the most detailed information regarding the molecule's covalent structure and electronic environment in the solution state.

This guide will proceed from foundational principles to advanced application, establishing a robust workflow for the complete spectral assignment of this target molecule.

Foundational Principles and Experimental Design

The interpretation of an NMR spectrum relies on understanding how the chemical environment of each nucleus influences its magnetic resonance frequency (chemical shift), and how interactions between neighboring nuclei cause signal splitting (spin-spin coupling).[1] For this compound, the key is to systematically assign signals corresponding to the carboxylic acid proton, the five protons of the N-phenyl ring, the lone proton on the pyrazole ring (H-4), and the three protons of the C-methyl group.

The Critical Choice of Solvent: DMSO-d₆ vs. CDCl₃

The choice of deuterated solvent is the most critical initial step in the experimental design. While chloroform-d (CDCl₃) is a common choice for many organic molecules, its low polarity and weak hydrogen-bonding capability make it suboptimal for this analyte.[2]

-

Solubility: Carboxylic acids, particularly aromatic ones, often exhibit limited solubility in CDCl₃.

-

Exchangeable Protons: The carboxylic acid proton (-COOH) is an exchangeable proton. In protic solvents or in the presence of trace water, this proton can exchange rapidly, leading to signal broadening or complete disappearance.[2] In less polar solvents like CDCl₃, carboxylic acids tend to form hydrogen-bonded dimers, which can complicate the spectrum.

-

DMSO-d₆ as the Optimal Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a highly polar, aprotic solvent with a strong hydrogen bond accepting character.[2] This property disrupts the self-association of carboxylic acid dimers and forms a strong hydrogen bond with the -COOH proton. This slows down the exchange rate and typically results in a sharp, observable signal at a downfield chemical shift (often >12 ppm).[3] Therefore, DMSO-d₆ is the recommended solvent for this analysis.

Experimental Protocols

The following protocols represent a self-validating system for acquiring high-quality NMR data.

Sample Preparation

Methodical sample preparation is essential to prevent spectral artifacts.[4][5]

-

Material Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5][6]

-

Solvent Addition: Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ to the vial.

-

Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any particulate matter. If solids remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

-

Transfer: Transfer the clear solution into a clean, high-precision 5 mm NMR tube.

-

Labeling: Label the NMR tube clearly with a unique identifier. Do not use paper labels or parafilm on the section of the tube that enters the spectrometer.[6]

NMR Data Acquisition Workflow

The following sequence of experiments provides a logical progression from basic 1D spectra to advanced 2D correlations for complete structural assignment.

Caption: Workflow for NMR Data Acquisition and Analysis.

Spectral Interpretation and Structural Assignment

Based on established data for substituted pyrazoles and general principles of NMR, we can predict the ¹H and ¹³C spectra of the target molecule.[7][8][9]

¹H NMR Spectrum Analysis (Predicted, in DMSO-d₆)

-

δ ~13.0 ppm (1H, broad singlet, -COOH): The carboxylic acid proton is expected to be the most deshielded proton due to strong hydrogen bonding with the DMSO-d₆ solvent. Its broadness can vary depending on concentration and water content.

-

δ 7.6-7.8 ppm (2H, multiplet, Phenyl H-2', H-6'): The ortho protons of the N-phenyl ring are deshielded by the anisotropic effect of the pyrazole ring and their proximity to the electronegative nitrogen atom.

-

δ 7.5-7.6 ppm (2H, multiplet, Phenyl H-3', H-5'): The meta protons of the phenyl ring.

-

δ 7.4-7.5 ppm (1H, multiplet, Phenyl H-4'): The para proton of the phenyl ring.

-

δ ~6.8 ppm (1H, singlet, Pyrazole H-4): The lone proton on the pyrazole ring is expected in this region. For example, the H-4 proton in 3,5-dimethyl-1-phenyl-1H-pyrazole appears at 5.90 ppm in CDCl₃.[7] The presence of an electron-withdrawing carboxylic acid group at C-5 will deshield this proton, shifting it further downfield. It appears as a singlet as there are no adjacent protons to couple with.

-

δ ~2.3 ppm (3H, singlet, -CH₃): The methyl protons at C-3 are expected in the typical benzylic/allylic region. This signal will be a sharp singlet.

¹³C NMR Spectrum Analysis (Predicted, in DMSO-d₆)

-

δ ~162 ppm (-COOH): The carbonyl carbon of the carboxylic acid is highly deshielded.

-

δ ~150 ppm (Pyrazole C-3): The carbon bearing the methyl group.

-

δ ~142 ppm (Pyrazole C-5): The carbon bearing the carboxylic acid group.

-

δ ~138 ppm (Phenyl C-1'): The ipso-carbon of the phenyl ring attached to the pyrazole nitrogen.

-

δ ~129 ppm (Phenyl C-3', C-5'): The meta-carbons of the phenyl ring.

-

δ ~128 ppm (Phenyl C-4'): The para-carbon of the phenyl ring.

-

δ ~125 ppm (Phenyl C-2', C-6'): The ortho-carbons of the phenyl ring.

-

δ ~110 ppm (Pyrazole C-4): The protonated carbon of the pyrazole ring. Its chemical shift is sensitive to the substituents at C-3 and C-5.[9]

-

δ ~13 ppm (-CH₃): The methyl carbon.

Confirmation via 2D NMR Spectroscopy

2D NMR experiments are crucial for unambiguously connecting the assigned signals and confirming the overall structure.[10]

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks.[11] A COSY spectrum would show correlations between the adjacent protons on the phenyl ring (H-2'/H-6' with H-3'/H-5', and H-3'/H-5' with H-4'), confirming their assignment as a single spin system. No other cross-peaks would be expected, as H-4 and the methyl protons are isolated.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon.[10] It would definitively link the ¹H signals to their corresponding ¹³C signals: H-4 to C-4, methyl protons to the methyl carbon, and each phenyl proton to its respective phenyl carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for confirming the core structure, as it shows correlations between protons and carbons over two or three bonds.[12][13]

Caption: Molecular Structure and Key Predicted HMBC Correlations.

Key Expected HMBC Correlations:

-

From Pyrazole H-4: Correlations from the H-4 proton (δ ~6.8 ppm) to the quaternary carbons C-3 and C-5, as well as the carbonyl carbon (-COOH), would firmly establish the connectivity around the pyrazole ring.

-

From Methyl Protons: The methyl protons (δ ~2.3 ppm) would show correlations to C-3 (two-bond) and C-4 (three-bond), confirming the position of the methyl group.

-

From Phenyl Protons: The ortho-phenyl protons (H-2'/H-6') would show a crucial three-bond correlation to the pyrazole C-5, locking in the orientation of the phenyl ring relative to the carboxylic acid group.[14]

Data Summary

The predicted NMR data provides a clear spectral signature for the target molecule.

| Assignment | ¹H NMR (Predicted) δ (ppm), Multiplicity, Integration | ¹³C NMR (Predicted) δ (ppm) | Key HMBC Correlations (from ¹H) |

| -COOH | ~13.0, br s, 1H | ~162 | C-5, C-4 |

| Pyrazole H-4 | ~6.8, s, 1H | ~110 | C-3, C-5, -COOH |

| -CH₃ | ~2.3, s, 3H | ~13 | C-3, C-4 |

| Phenyl C-1' | - | ~138 | - |

| Phenyl H-2', H-6' | 7.6-7.8, m, 2H | ~125 | C-4', C-5 |

| Phenyl H-3', H-5' | 7.5-7.6, m, 2H | ~129 | C-1', C-5' or C-3' |

| Phenyl H-4' | 7.4-7.5, m, 1H | ~128 | C-2', C-6' |

| Pyrazole C-3 | - | ~150 | - |

| Pyrazole C-5 | - | ~142 | - |

Conclusion

The structural elucidation of this compound is readily achievable through a systematic and logical application of modern NMR spectroscopy. The foundational choice of DMSO-d₆ as the solvent is critical for observing all relevant protons, particularly the labile carboxylic acid proton. A combination of 1D ¹H and ¹³C NMR provides the initial assignment, which is then unambiguously confirmed through a suite of 2D experiments. The HMBC experiment, in particular, serves as the ultimate arbiter of the molecular framework by revealing the long-range connectivity between the substituent groups and the pyrazole core. This comprehensive approach ensures the highest level of scientific integrity and provides an authoritative structural assignment vital for drug development and chemical research.

References

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Supplementary Information. [Link]

-

ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. [Link]

-

ResearchGate. (2020). What is the most suitable NMR solvent for carbon-based materials?. [Link]

-

ResearchGate. (2017). Which is the suitable NMR solvent for compound that does not dissolve in DMSO-d6 and CDCl3?. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

University of Notre Dame. (n.d.). NMR Sample Preparation. NMR Spectroscopy. [Link]

-

MDPI. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(3), M949. [Link]

-

MDPI. (2018). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2018(3), M1002. [Link]

-

Royal Society of Chemistry. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. RSC Medicinal Chemistry. [Link]

-

MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3841. [Link]

-

Thieme. (2006). 5 Combination of 1H and 13C NMR Spectroscopy. In NMR Spectra. [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

Springer. (2017). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Magnetic Resonance in Chemistry. [Link]

-

San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]

Sources

- 1. Analyzing Coupling Constants [sites.science.oregonstate.edu]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. hmdb.ca [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00972F [pubs.rsc.org]

- 13. epubl.ktu.edu [epubl.ktu.edu]

- 14. benchchem.com [benchchem.com]

physical and chemical properties of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Physical and Chemical Properties of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile heterocyclic compound that has garnered significant interest in the fields of pharmaceutical and agricultural chemistry. Its unique molecular architecture, featuring a pyrazole core substituted with a methyl group, a phenyl ring, and a carboxylic acid moiety, makes it a valuable building block for the synthesis of a wide array of bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its behavior and potential applications for professionals in research and development. The pyrazole scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties.[1][2][3][4] Consequently, a thorough understanding of the physicochemical characteristics of this compound is paramount for its effective utilization in the design and synthesis of novel therapeutic agents and agrochemicals.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various chemical and biological systems.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1136-76-1 | [5][6][7] |

| Molecular Formula | C₁₁H₁₀N₂O₂ | [5] |

| Molecular Weight | 202.21 g/mol | [5] |

| Appearance | White to off-white crystalline solid | |

| Purity | ≥ 99% (HPLC) |

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data for Related Pyrazole Carboxylic Acids

| Technique | Expected/Observed Peaks for Analogs | Interpretation |

| ¹H NMR | Signals for aromatic protons (phenyl group), a singlet for the pyrazole ring proton, a singlet for the methyl protons, and a broad singlet for the carboxylic acid proton. | Confirms the presence of the key functional groups and their chemical environments. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, phenyl ring, methyl group, and the carbonyl carbon of the carboxylic acid. | Provides a carbon framework of the molecule. |

| IR Spectroscopy | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and characteristic peaks for the aromatic C-H and C=C bonds. | Identifies the presence of the carboxylic acid and other functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. | Confirms the molecular weight and provides information on fragmentation patterns. |

Note: The exact peak positions can vary depending on the solvent and experimental conditions.

Solubility and Acidity

The solubility and acidity of this compound are critical parameters influencing its biological activity and formulation development.

-

Solubility : As a carboxylic acid, its solubility is expected to be pH-dependent. It is generally soluble in common organic solvents like ethanol and methanol and is expected to show good solubility in aqueous solutions at basic pH due to the formation of the carboxylate salt.

-

pKa : The carboxylic acid group imparts acidic properties to the molecule. While the exact pKa has not been reported, it is expected to be in the typical range for carboxylic acids, allowing it to act as a proton donor in chemical reactions and biological systems. The pyrazole ring itself has basic nitrogen atoms, but the overall character of the molecule is dominated by the acidic carboxylic acid group.

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by the functional groups present: the carboxylic acid and the pyrazole ring.

-

Carboxylic Acid Group : This group can undergo typical reactions such as esterification, amide bond formation, and reduction. These transformations are crucial for creating derivatives with modified biological activities and physicochemical properties.

-

Pyrazole Ring : The pyrazole ring is an aromatic heterocycle. The electron-rich nature of the ring system, influenced by the two nitrogen atoms, can make it susceptible to electrophilic substitution, although the position of substitution will be directed by the existing substituents.[3]

Synthetic Approach

A common method for the synthesis of pyrazole carboxylic acids involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For this compound, a plausible synthetic route would involve the reaction of a derivative of acetoacetic acid with phenylhydrazine.

Caption: A generalized synthetic workflow for this compound.

Experimental Protocol: Determination of Aqueous Solubility

The following protocol outlines a standard procedure for determining the aqueous solubility of this compound at a specific pH, a critical parameter for drug development.

Objective: To determine the equilibrium solubility of the target compound in a buffered aqueous solution.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to be used for HPLC analysis.

-

Solubility Measurement:

-

Add an excess amount of the solid compound to a known volume of PBS (pH 7.4) in a glass vial.

-

Tightly cap the vial and place it in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the clear supernatant.

-

Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample and the calibration standards into the HPLC system.

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

-

Calculation: Calculate the solubility of the compound in the buffer by taking into account the dilution factor.

Caption: Experimental workflow for determining aqueous solubility.

Applications in Research and Development

The structural features of this compound make it a highly sought-after intermediate in several areas of chemical research.

-

Pharmaceutical Development: This compound serves as a crucial starting material for the synthesis of various pharmaceutical agents. The pyrazole nucleus is a key component of several approved drugs, and modifications of the carboxylic acid group can lead to the development of new drug candidates with improved efficacy and pharmacokinetic profiles.[4][8]

-

Agrochemical Chemistry: It is also utilized in the formulation of agrochemicals, including herbicides and fungicides. The ability to tune the biological activity through chemical modification makes it a valuable scaffold for developing new crop protection agents.

-

Material Science: The unique chemical properties of this compound also lend themselves to applications in material science, such as in the creation of advanced polymers and coatings.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable tool for chemists in both academic and industrial settings. A thorough understanding of its characteristics, as outlined in this guide, is essential for unlocking its full potential in the development of new medicines, agricultural products, and advanced materials.

References

- Chem-Impex. (n.d.). This compound.

- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- ChemShuttle. (n.d.). 3-methyl-1H-pyrazole-5-carboxylic acid hydrochloride.

- Santa Cruz Biotechnology. (n.d.). This compound.

- ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.

- ChemicalBook. (n.d.). 3-METHYL-1-PHENYLPYRAZOLE(1128-54-7) 1H NMR spectrum.

- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.

- ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis.

- MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- ResearchGate. (n.d.). IR Spectrum for P (3 methyl-1-phenyl pyrazol-5-one).

- PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-.

- NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-.

- Sigma-Aldrich. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid AldrichCPR.

- Sigma-Aldrich. (n.d.). 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid.

- National Institutes of Health. (n.d.). Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone.

- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- ChemicalBook. (n.d.). 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID.

- NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-.

- Chemical Synthesis Database. (n.d.). 3-hydroxy-1-phenyl-1H-pyrazole-5-carboxylic acid.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications.

- SpringerLink. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- ACS Publications. (n.d.). Azo Pyrazole Carboxylic Derivatives for Potential Energetic Materials.

- Sigma-Aldrich. (n.d.). 1-phenyl-3-methyl-5-pyrazolone.

- PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole.

- PubMed. (n.d.). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides.

- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere).

- BLDpharm. (n.d.). 1136-76-1|this compound.

- CAS Common Chemistry. (n.d.). 3-Methyl-1-phenyl-1H-pyrazol-5-ol.

- SpectraBase. (n.d.). 3-phenyl-1H-pyrazole-5-carboxylic acid - Optional[1H NMR] - Spectrum.

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester.

- Sunway Pharm Ltd. (n.d.). This compound.

- ResearchGate. (n.d.). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone.

- Fisher Scientific. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid, 97%, Thermo Scientific.

- Merck. (n.d.). 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 1136-76-1|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - CAS:1136-76-1 - Sunway Pharm Ltd [3wpharm.com]

- 8. Synthesis of 5-(pyrazol-4-yl) pentanoic acids and 4-(pyrazol-4-yl) butanoic acids via a cascade annulation/ring-opening reaction between hydrazone and dienone - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities and Therapeutic Potential of Pyrazole Carboxylic Acid Derivatives

An In-depth Technical Guide:

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. When functionalized with a carboxylic acid group, this scaffold gives rise to the pyrazole carboxylic acid derivatives, a class of compounds exhibiting an exceptionally broad and potent spectrum of biological activities.[1][2][3][4][5] These derivatives have been successfully developed into blockbuster drugs and continue to be a fertile ground for the discovery of novel therapeutic agents.[6] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key biological applications of pyrazole carboxylic acid derivatives, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into their roles as anti-inflammatory, anticancer, and antimicrobial agents, supported by detailed experimental protocols and mechanistic insights to empower further research and development in this dynamic field.

Introduction: The Pyrazole Carboxylic Acid Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and pyrazoles are among the most prominent.[1][7] The pyrazole ring system is characterized by its unique electronic properties and its ability to act as a versatile scaffold for building molecules that can interact with a wide array of biological targets.[8] The addition of a carboxylic acid moiety, or its corresponding esters and amides, introduces a critical functional group that can participate in hydrogen bonding, salt bridge formation, and other key interactions within enzyme active sites or receptor binding pockets. This combination of a stable aromatic core and a reactive/interactive acidic group underpins the diverse pharmacology of this compound class.[4]

From the renowned anti-inflammatory drug Celecoxib to numerous investigational compounds in oncology and infectious disease, pyrazole carboxylic acid derivatives have demonstrated significant therapeutic impact.[6][9] Their success stems from the high degree of "drug-likeness" and the synthetic tractability of the pyrazole core, which allows for systematic modification and optimization of pharmacological properties.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Perhaps the most well-documented application of pyrazole derivatives is in the management of pain and inflammation.[5][7][10] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: The COX Pathway

The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[11] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining and maintaining platelet function, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[11]

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 and COX-2. The inhibition of COX-1 is associated with common gastrointestinal side effects like ulcers and bleeding.[11] Pyrazole carboxylic acid derivatives, most notably the diaryl-substituted pyrazole Celecoxib, were designed for selective inhibition of COX-2.[9][10] This selectivity is achieved because the COX-2 active site has a larger, more flexible binding pocket compared to COX-1.[11] The bulky side groups on the pyrazole scaffold, such as Celecoxib's sulfonamide moiety, can fit into this side pocket in COX-2 but are sterically hindered from entering the narrower COX-1 active site.[10][12] By selectively blocking COX-2, these drugs reduce the synthesis of pro-inflammatory prostaglandins without disrupting the protective functions of COX-1, thus offering a better safety profile.[11][13]

Caption: Mechanism of selective COX-2 inhibition by pyrazole derivatives.

Pharmacokinetics of Celecoxib

Understanding the movement and metabolism of a drug is critical for its clinical application. Celecoxib serves as an excellent model for this class.

| Parameter | Value / Description | Source |

| Administration | Oral, available in 50, 100, 200, and 400 mg capsules. | [9] |

| Absorption | Reaches peak plasma concentration in approximately 3 hours. | [12][13] |

| Distribution | Highly protein-bound (~97%). | [12] |

| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9. | [10] |

| Half-life | Approximately 11.2 hours. | [9] |

| Excretion | Primarily eliminated as metabolites in feces (~57%) and urine (~27%). | [9][12] |

Anticancer Activity: A Multi-Targeted Approach

The pyrazole scaffold is a "privileged structure" in oncology, with numerous derivatives demonstrating potent anticancer activity through diverse mechanisms.[14][15]

Mechanisms of Anticancer Action

Pyrazole carboxylic acid derivatives rarely act through a single pathway. Their efficacy often comes from their ability to interact with multiple key targets involved in cancer cell proliferation, survival, and metastasis.

-

Kinase Inhibition: Many kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs), are overactive in cancer. Pyrazole derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase active site and blocking downstream signaling pathways that promote cell growth and division.[14] For example, certain derivatives have shown potent dual inhibition of EGFR and VEGFR-2.[14]

-

DNA Interaction: Some novel polysubstituted pyrazole derivatives have demonstrated the ability to bind to the minor groove of DNA.[14] This interaction can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: A common endpoint for many anticancer drugs is the induction of programmed cell death (apoptosis). Pyrazole derivatives can trigger apoptosis by activating pro-apoptotic molecules like caspases (CASP3, CASP9) and/or inhibiting anti-apoptotic proteins such as PDK1 and AKT1.[13]

-

Anti-Angiogenesis: By inhibiting targets like VEGFR, pyrazole compounds can decrease the expression of factors like VEGFA, which is crucial for the formation of new blood vessels (angiogenesis) that tumors need to grow and spread.[13]

Structure-Activity Relationship (SAR) Insights

SAR studies are vital for optimizing anticancer potency. Research has shown that appropriate substitutions at various positions on the pyrazole ring can dramatically enhance efficacy and tumor selectivity.[14][16]

-

Region 1 (Pyrazole Core): Modifications to the core pyrazole ring itself, such as adding substituents, often lead to a decrease in activity, suggesting the unsubstituted pyrazole is optimal for certain targets like the DNA demethylase ALKBH1.[16]

-

Region 2 & 3 (Substituents): The nature and position of aryl or other cyclic groups attached to the pyrazole are critical. For instance, in a series of ALKBH1 inhibitors, moving the carboxylic acid from the 4-position to the 3-position resulted in a 1200-fold decrease in activity.[16] Similarly, for other anticancer targets, specific substitutions on the phenyl rings can enhance binding affinity and selectivity.[14]

Antimicrobial Activity: A New Frontier

With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics and antifungals. Pyrazole carboxylic acid derivatives have emerged as promising candidates in this area.[4][17][18][19]

Antibacterial and Antifungal Potential

A variety of pyrazole carboxylic and dicarboxylic acid derivatives have been synthesized and screened for antimicrobial activity.[6][20]

-

Antibacterial: Compounds have shown significant potential against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[17][18] Some pyrazolylthiazole carboxylic acids exhibited excellent activity, comparable to the reference drug ciprofloxacin.[21]

-

Antifungal: Strong inhibitory effects have been observed against pathogenic fungi, particularly Candida albicans.[17][20] SAR studies have revealed that the position of electronegative atoms (like fluorine and oxygen) and their associated charges are crucial for determining the strength of antifungal activity.[20] For instance, certain 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have shown higher activity against several phytopathogenic fungi than the commercial fungicide boscalid.[22]

Experimental Protocols: From Synthesis to Biological Evaluation

To translate theoretical knowledge into practice, robust and reproducible experimental methods are essential. This section provides validated, step-by-step protocols for the synthesis and biological evaluation of pyrazole carboxylic acid derivatives.

General Synthesis of Pyrazole Carboxylic Acid Derivatives

A common and effective method for synthesizing the pyrazole core is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[23]

Caption: General workflow for the synthesis of pyrazole derivatives.

Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [4]

-

Preparation of Intermediate: In a round-bottom flask equipped with a magnetic stirrer, dissolve a substituted acetophenone derivative and diethyl oxalate in a suitable solvent like ethanol.

-

Base Addition: Slowly add a base, such as sodium ethoxide, to the solution while stirring. Allow the reaction to proceed at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting materials. This forms the intermediate ethyl-2,4-dioxo-4-phenylbutanoate derivative.

-

Cyclization: To the suspension of the intermediate dioxo-ester, add hydrazine hydrate in the presence of glacial acetic acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol or another suitable solvent to remove impurities. For higher purity, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) or purify using silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and widely used model to evaluate the acute anti-inflammatory activity of novel compounds.[4][21][24]

Protocol:

-

Animal Acclimatization: Use healthy adult Wistar rats or Swiss albino mice. Acclimatize the animals to laboratory conditions for at least one week before the experiment. House them with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group):

-

Group I (Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib) at a known effective dose.

-

Group III, IV, etc. (Test): Receive the synthesized pyrazole derivatives at various doses.

-

-

Drug Administration: Administer the vehicle, standard, or test compounds orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the left hind paw of each animal.

-

Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hrs) using a plethysmometer or digital calipers.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

-

% Inhibition = [ (Vc - Vt) / Vc ] x 100

-

Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

-

-

Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine the significance of the results.

In Vitro Anticancer Assay: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity. It is a standard initial screening method for potential anticancer agents.[14]

Caption: Workflow for an in vitro MTT cell viability assay.

Protocol:

-

Cell Culture: Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Harvest the cells and seed them into a 96-well microtiter plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle for control wells). Include a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an SDS solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion and Future Directions

Pyrazole carboxylic acid derivatives stand as a testament to the power of scaffold-based drug design. Their journey from simple heterocyclic structures to clinically vital medicines like Celecoxib highlights their immense therapeutic versatility.[6][9] The continued exploration of this chemical space reveals potent activities against a triad of major global health threats: inflammatory disorders, cancer, and infectious diseases.[1][4][14]

The future of this field lies in leveraging modern drug discovery tools to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Key areas for future research include:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets (e.g., dual COX-2/5-LOX inhibitors or combined kinase/DNA binding agents) for synergistic therapeutic effects.[7]

-

Targeted Delivery: Developing prodrugs or conjugation strategies to deliver these active agents specifically to diseased tissues, minimizing off-target side effects.[16]

-

Combating Resistance: Systematically exploring SAR to develop novel antimicrobial agents that can overcome existing resistance mechanisms.

The synthetic accessibility and rich pharmacological profile of pyrazole carboxylic acids ensure that they will remain a highly valuable and "privileged" scaffold in the ongoing quest for new and more effective medicines.

References

-

National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

-

News-Medical.net. (n.d.). Celebrex (Celecoxib) Pharmacology. [Link]

-

Wikipedia. (n.d.). Celecoxib. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Clinical Pharmacogenetics Implementation Consortium. (n.d.). Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

-

Patsnap. (2024). What is the mechanism of Celecoxib? Patsnap Synapse. [Link]

-

Wiley, R. A., et al. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Pharmacology and Experimental Therapeutics, 285(2), 995-1004. [Link]

-

Van Yüzüncü Yıl Üniversitesi. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. AVESİS. [Link]

-

ResearchGate. (n.d.). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

Karatas, F., et al. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. European Journal of Medicinal Chemistry, 78, 86-96. [Link]

-

Wang, Y., et al. (2024). Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry. [Link]

-

Scilit. (n.d.). Synthesis and Antimicrobial Evaluation of Pyrazole-4-carboxamide Derivatives. [Link]

-

Al-Hourani, B. J., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(19), 6299. [Link]

-

Li, H., et al. (2016). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 21(11), 1460. [Link]

-

ResearchGate. (n.d.). The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. [Link]

-

International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

-

DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

-

Ali, N., et al. (n.d.). Pyrazole–pyrazoline derivatives as next-generation anti-inflammatory agents. Drug Discovery World. [Link]

-

Kumar, A., et al. (2015). Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(10), 2135-2140. [Link]

-

ResearchGate. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. [Link]

-

Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(7), 3049. [Link]

-

Kumar, R., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. RSC Medicinal Chemistry, 13(2), 146-161. [Link]

-

Asif, M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 8(5), 1935-1956. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. [Link]

-

Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 27(10), 3296. [Link]

-

American Chemical Society. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

-

Asif, M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Molecular Sciences, 22(11), 5551. [Link]

-

National Center for Biotechnology Information. (n.d.). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. [Link]

-

ResearchGate. (n.d.). Biological activity of pyrazoles derivatives and experimental conditions. [Link]

-

Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biologica...: Ingenta Connect [ingentaconnect.com]

- 3. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications | AVESİS [avesis.yyu.edu.tr]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Celecoxib - Wikipedia [en.wikipedia.org]

- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 12. news-medical.net [news-medical.net]

- 13. ClinPGx [clinpgx.org]

- 14. mdpi.com [mdpi.com]

- 15. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and biological evaluation of pyrazolylthiazole carboxylic acids as potent anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

mechanism of action of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid

An In-depth Technical Guide to the Mechanism of Action of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid and its Analogs

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the putative . Due to the limited direct research on this specific molecule, this guide leverages the extensive body of evidence for its close structural analog, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically approved neuroprotective agent. The core mechanism is identified as potent antioxidant and free radical scavenging activity, which is crucial in mitigating cellular damage in pathologies associated with oxidative stress. This document will delve into the molecular interactions, relevant signaling pathways, and the experimental methodologies required to validate these mechanisms for pyrazole-based compounds.

Introduction to Pyrazole Derivatives and Oxidative Stress

Pyrazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1][2][3]. A critical aspect of the therapeutic potential of certain pyrazole-based molecules lies in their ability to counteract oxidative stress, a deleterious process implicated in a wide range of diseases, including neurodegenerative disorders like amyotrophic lateral sclerosis (ALS) and ischemic stroke[4][5][6]. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. ROS, such as hydroxyl radicals (•OH) and peroxynitrite (ONOO-), can inflict widespread damage to lipids, proteins, and nucleic acids, leading to cellular dysfunction and death[5].

This compound shares its core structure with Edaravone, a potent free radical scavenger approved for the treatment of ALS and acute ischemic stroke[4][7][8]. While the precise mechanism of Edaravone is still under investigation, its therapeutic effects are largely attributed to its antioxidant properties[4][8]. This guide will, therefore, use Edaravone as a foundational model to elucidate the probable .

Core Mechanism of Action: Free Radical Scavenging

The primary mechanism of action for pyrazole compounds like Edaravone, and by extension this compound, is their ability to act as potent free radical scavengers[5][9][10]. This action is critical in protecting cells, particularly neurons, from the damaging effects of oxidative stress.

Neutralization of Reactive Oxygen Species (ROS)

These pyrazole derivatives effectively intercept and neutralize highly reactive and damaging free radicals. The chemical structure of the pyrazole ring enables it to donate an electron to stabilize these radicals, thereby terminating the chain reactions of oxidative damage[7]. Key ROS targeted include:

-

Hydroxyl Radicals (•OH): These are among the most reactive and destructive ROS. Edaravone has been shown to be a potent scavenger of hydroxyl radicals[9].

-

Peroxynitrite (ONOO-): This is another powerful oxidant that can cause significant cellular damage. The ability to scavenge peroxynitrite is a key aspect of the neuroprotective effects observed with Edaravone[7].

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell membrane damage and the production of toxic byproducts. By scavenging peroxyl radicals, both water-soluble and lipid-soluble, these compounds can effectively inhibit the propagation of lipid peroxidation, thus preserving the integrity of cellular membranes[5][7][11].

Signaling Pathways and Cellular Effects

The antioxidant activity of pyrazole derivatives initiates a cascade of downstream cellular effects that contribute to their therapeutic potential.

Caption: Proposed mechanism of action of pyrazole compounds in mitigating oxidative stress.

Modulation of Apoptotic Pathways

By reducing the burden of oxidative stress, these compounds can influence apoptotic (programmed cell death) pathways. For instance, Edaravone has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax[12]. This shift in the Bcl-2/Bax ratio helps to protect cells from apoptosis induced by oxidative damage.

Anti-inflammatory Effects

Oxidative stress is closely linked to inflammation. By reducing ROS levels, pyrazole derivatives can also exert anti-inflammatory effects. This includes mitigating the activation of microglia, the primary immune cells of the central nervous system, and reducing the production of pro-inflammatory cytokines[5].

Experimental Protocols for Mechanistic Validation

To validate the proposed mechanism of action for this compound, a series of in vitro and cell-based assays are recommended.

In Vitro Antioxidant Capacity Assays

These assays provide a direct measure of the compound's ability to neutralize free radicals.

| Assay | Principle | Key Parameters |

| DPPH Radical Scavenging Assay | Measures the discoloration of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical upon reduction by an antioxidant. | EC50 (Effective concentration to scavenge 50% of DPPH radicals) |

| ABTS Radical Cation Decolorization Assay | Measures the reduction of the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. | TEAC (Trolox Equivalent Antioxidant Capacity) |

| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to inhibit the oxidation of a fluorescent probe by peroxyl radicals. | ORAC Value (µmol Trolox equivalents/g) |

Step-by-Step Protocol for DPPH Assay:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in ethanol (typically 0.1 mM).

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the test compound dilutions to the wells.

-

Include a positive control (e.g., ascorbic acid or Trolox) and a blank (solvent only).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity for each concentration of the test compound.

-

Plot the percentage of scavenging activity against the compound concentration to determine the EC50 value.

Caption: Workflow for the DPPH radical scavenging assay.

Cell-Based Assays for Oxidative Stress

These assays assess the compound's ability to protect cells from oxidative damage.

| Assay | Principle | Key Parameters |

| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells. | CAA Value |

| MTT Assay for Cell Viability | Measures the metabolic activity of cells as an indicator of cell viability after exposure to an oxidant (e.g., H2O2) with and without the test compound. | % Cell Viability |

| Lipid Peroxidation Assay (MDA Assay) | Measures the levels of malondialdehyde (MDA), a byproduct of lipid peroxidation, in cells treated with an oxidant. | MDA Concentration |

Conclusion and Future Directions

The available evidence strongly suggests that the primary is its capacity to function as a potent antioxidant and free radical scavenger, analogous to the well-characterized compound Edaravone. This activity is central to its potential therapeutic applications in diseases where oxidative stress plays a key pathogenic role. The presence of the carboxylic acid group in place of the ketone in Edaravone may influence its pharmacokinetic and pharmacodynamic properties, such as solubility, distribution, and metabolism, which warrants further investigation.

Future research should focus on directly evaluating the antioxidant and neuroprotective properties of this compound using the experimental protocols outlined in this guide. Furthermore, comparative studies with Edaravone would be invaluable in elucidating the specific contributions of the different functional groups at the 5-position of the pyrazole ring to the overall biological activity.

References

-

Bozik, M. E., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. Pharmacy and Therapeutics, 43(1), 25–28. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Edaravone? [Link]

-

Watanabe, T., Tanaka, M., & Nakanishi, T. (2018). How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Journal of Clinical Biochemistry and Nutrition, 62(1), 20–38. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Edaravone's Mechanism of Action: A Deep Dive. [Link]

-

Wikipedia. (2024). Edaravone. [Link]

-

Teroa, K., et al. (2002). The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical. Chemical & Pharmaceutical Bulletin, 50(10), 1335–1339. [Link]

-

Niki, E., et al. (1995). Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one. Archives of Biochemistry and Biophysics, 323(1), 27–33. [Link]

-

Patel, R. P., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4878–4883. [Link]

-

Writing Group on behalf of the Edaravone (MCI-186) ALS Study Group. (2017). Confirmatory double-blind, parallel-group, placebo-controlled study of efficacy and safety of edaravone (MCI-186) in amyotrophic lateral sclerosis patients. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration, 18(sup1), 1–11. [Link]

-

PubChem. (n.d.). Edaravone. [Link]

-

ResearchGate. (2018). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. [Link]

-

Jamwal, A., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(2), 82–93. [Link]

-

PubChem. (n.d.). 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]

-

Sridhar, A., et al. (2015). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one. Journal of Young Pharmacists, 7(3), 185–191. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 6. Confirmatory double-blind, parallel-group, placebo-controlled study of efficacy and safety of edaravone (MCI-186) in amyotrophic lateral sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? | YURiA-PHARM [uf.ua]

- 8. Edaravone - Wikipedia [en.wikipedia.org]

- 9. The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Antioxidant activity of 3-methyl-1-phenyl-2-pyrazolin-5-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Edaravone | MCI-186 | Free radical scavengers | MMP | TargetMol [targetmol.com]

An In-depth Technical Guide on the Tautomeric Forms of 3-Methyl-1-phenyl-pyrazol-5-one Derivatives

Introduction

3-Methyl-1-phenyl-pyrazol-5-one, also known as Edaravone, and its derivatives are a significant class of heterocyclic compounds.[1] They form the core structure of numerous pharmaceuticals, agrochemicals, and dyes.[2] A key chemical feature of these pyrazolone derivatives is their ability to exist in multiple tautomeric forms, which are constitutional isomers that readily interconvert. This dynamic equilibrium between tautomers is fundamental to their biological activity, chemical reactivity, and molecular recognition properties.[2][3] This guide provides a comprehensive technical overview of the tautomeric landscape of 3-methyl-1-phenyl-pyrazol-5-one derivatives, detailing their structural forms, the factors governing their equilibrium, and the analytical techniques for their characterization.

The Tautomeric Landscape

3-Methyl-1-phenyl-pyrazol-5-one derivatives primarily exist in three main tautomeric forms, arising from the migration of a proton. These are commonly referred to as the CH (keto), OH (enol), and NH (amine/imine) forms.[1][3] The equilibrium between these forms is a delicate balance influenced by various factors.[3]

-

CH form (Keto form): 1,2-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one

-

OH form (Enol form): 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

-

NH form (Amine/Imine form): 3-methyl-1-phenyl-1H-pyrazol-5-ol

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been crucial in understanding the relative stabilities of these tautomers.[3] Computational models consistently indicate that the CH (keto) tautomer is generally the most stable form with the lowest ground state energy.[2][3][4] However, the NH and OH tautomers are considered to be more potent antioxidants through single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms, respectively.[3][4]

Factors Influencing Tautomeric Equilibrium

The predominance of a specific tautomer is not fixed and is highly sensitive to its environment. The key factors influencing the tautomeric equilibrium include:

-

Solvent Polarity: The solvent plays a critical role in determining the tautomeric landscape. In non-polar solvents such as chloroform (CDCl3), dioxane, and acetonitrile, the CH (keto) form is the predominant species .[1][3] Conversely, in more polar solvents like dimethyl sulfoxide (DMSO), methanol, and water, a mixture of all three tautomers can exist.[3][5] Increasing solvent polarity has been shown to increase the stability of both keto and enol tautomers.[5]

-

pH: Under physiological conditions (pH 7.4), both neutral and anionic forms of Edaravone are present. The enol and anionic forms are more prevalent in aqueous environments.[3]

-

Substituents: The nature and position of substituents on the pyrazolone ring can significantly shift the equilibrium. Electron-donating groups on the C-3 position tend to favor the CH form.[2]

-

Temperature: While less extensively studied, temperature can also influence the tautomeric equilibrium.

-

Physical State: The tautomeric form present in the solid state can differ from that in solution. X-ray crystallography has been instrumental in determining the solid-state structures.[6][7] For instance, 1-phenyl-1H-pyrazol-3-ol has been shown to exist as dimers of the OH-form in the solid state.[8]

Visualization of Tautomeric Equilibrium

The dynamic interconversion between the three primary tautomeric forms of 3-methyl-1-phenyl-pyrazol-5-one is a cornerstone of its chemistry.

Caption: Tautomeric forms of 3-methyl-1-phenyl-pyrazol-5-one.

Experimental Characterization of Tautomers

A multi-faceted analytical approach is essential for the unambiguous characterization of the tautomeric forms of pyrazolone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution. Both ¹H and ¹³C NMR provide distinct signatures for each tautomeric form.

¹H NMR Spectroscopy:

-

CH Form: Characterized by signals corresponding to the protons at the C-4 position.

-